Enhanced Lipophilicity by 4-Chloro Substitution
The presence of the chlorine atom at the 4-position significantly increases the predicted partition coefficient (XLogP3) compared to the des-chloro analog 5-(cyclopropylmethoxy)pyridazin-3(2H)-one. This shift indicates improved membrane permeability potential [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.1 (PubChem computed) |
| Comparator Or Baseline | 5-(cyclopropylmethoxy)pyridazin-3(2H)-one: XLogP3 = 0.2 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = +0.9 |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem, based on molecular structure |
Why This Matters
A higher LogP value suggests enhanced passive membrane permeability, which is a critical parameter for prioritizing compounds in cell-based assays or for optimizing oral bioavailability in drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 71607358: 4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved May 6, 2025. View Source
- [2] PubChem. (2025). Compound Summary for CID 71607383: 5-(cyclopropylmethoxy)pyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved May 6, 2025. View Source
